

# Application Notes and Protocols for Generating Brevican Knockout Models Using CRISPR/Cas9

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *brevican*

Cat. No.: B1176078

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Brevican** (BCAN) is a chondroitin sulfate proteoglycan predominantly expressed in the central nervous system. It is a key component of the extracellular matrix and perineuronal nets, playing crucial roles in neural plasticity, synaptic stability, and the pathogenesis of neurological disorders such as glioma.<sup>[1][2][3]</sup> The development of **brevican** knockout models is essential for elucidating its physiological functions and for validating it as a therapeutic target. The CRISPR/Cas9 system offers a powerful and precise method for generating such knockout models by introducing targeted double-strand breaks, leading to gene disruption through the cell's non-homologous end joining (NHEJ) repair pathway.

These application notes provide a comprehensive guide for generating and validating **brevican** knockout cell lines and animal models using CRISPR/Cas9 technology.

## Data Presentation

### Table 1: Validated sgRNA Sequences for Human BCAN Knockout

sgRNA ID	Target Sequence (5'-3')	PAM	Predicted On-Target Efficacy Score	Predicted Off-Target Score	Source
hBCAN-sg1	GAGCGAGT GGAACCAC ATCG	NGG	85	>0.2	<a href="#">[4]</a> <a href="#">[5]</a>
hBCAN-sg2	GCTGCTGC TGCTGCTG CTGC	NGG	82	>0.2	<a href="#">[4]</a> <a href="#">[5]</a>
hBCAN-sg3	TCGTGGATC TCGGCTCC GGC	NGG	79	>0.2	<a href="#">[4]</a> <a href="#">[5]</a>

**Table 2: Validated sgRNA Sequences for Mouse Bcan Knockout**

sgRNA ID	Target Sequence (5'-3')	PAM	Predicted On-Target Efficacy Score	Predicted Off-Target Score	Source
mBcan-sg1	AGCCCGCT GAACACGC CCTT	NGG	88	>0.2	<a href="#">[4]</a> <a href="#">[5]</a>
mBcan-sg2	CTTTGCGG ATACGGTTG TCA	NGG	86	>0.2	<a href="#">[4]</a> <a href="#">[5]</a>
mBcan-sg3	TTCGATACT CCAAGCTG TAC	NGG	81	>0.2	<a href="#">[4]</a> <a href="#">[5]</a>

Note: Efficacy and off-target scores are aggregated from publicly available prediction tools. It is highly recommended to computationally re-evaluate these sgRNAs using up-to-date software

(e.g., CRISPOR, CHOPCHOP) before experimental use.[6]

## Experimental Protocols

### Protocol 1: sgRNA Design and Cloning

This protocol describes the process of selecting and cloning sgRNA sequences into a suitable CRISPR/Cas9 expression vector.

#### 1.1. sgRNA Selection:

- Utilize online design tools such as CRISPOR or GenScript's gRNA design tool to identify optimal sgRNA sequences targeting an early exon of the **brevican** gene (human BCAN or mouse Bcan).[5][7]
- Select sgRNAs with high predicted on-target efficiency and low predicted off-target effects.[4][8] The sequences provided in Tables 1 and 2 have been previously validated and can be used as a starting point.

#### 1.2. Vector Selection:

- Choose an "all-in-one" vector containing both Cas9 and sgRNA expression cassettes for ease of use (e.g., pSpCas9(BB)-2A-GFP, Addgene #48138).

#### 1.3. Oligonucleotide Annealing and Cloning:

- Synthesize two complementary oligonucleotides for each selected sgRNA sequence with appropriate overhangs for cloning into the chosen vector (e.g., BbsI overhangs for pSpCas9(BB)-2A-GFP).
- Anneal the complementary oligonucleotides to form a double-stranded DNA insert.
- Ligate the annealed insert into the linearized and dephosphorylated CRISPR/Cas9 vector.
- Transform the ligation product into competent *E. coli* and select for positive colonies.
- Verify the correct insertion of the sgRNA sequence by Sanger sequencing.

## Protocol 2: Transfection of CRISPR/Cas9 Plasmids

This protocol provides guidelines for delivering the CRISPR/Cas9 plasmids into mammalian cells. The choice of transfection method depends on the cell type.

### 2.1. Lipofectamine-based Transfection (for cell lines like SH-SY5Y or U251):[9][10][11]

- Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluence at the time of transfection.
- Transfection Complex Preparation:
  - For each well, dilute 500 ng of the CRISPR/Cas9 plasmid in Opti-MEM I Reduced Serum Medium.
  - In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine™ CRISPRMAX™) in Opti-MEM I according to the manufacturer's instructions.[9]
  - Combine the diluted DNA and lipid reagent, mix gently, and incubate for 10-20 minutes at room temperature to allow complex formation.[10]
- Transfection: Add the DNA-lipid complexes dropwise to the cells.
- Post-transfection: Incubate the cells for 48-72 hours before proceeding with validation or cell sorting.

### 2.2. Electroporation (for primary neurons or hard-to-transfect cells):[12][13][14]

- Cell Preparation: Resuspend the desired number of cells in a suitable electroporation buffer.
- Electroporation:
  - Mix the cells with the CRISPR/Cas9 plasmid (1-5 µg).
  - Transfer the mixture to an electroporation cuvette.
  - Apply an electrical pulse using an electroporator (e.g., Neon™ Transfection System) with parameters optimized for the specific cell type.[13]

- Post-electroporation: Plate the cells in pre-warmed culture medium and incubate for 48-72 hours.

## Protocol 3: Validation of Brevican Knockout

This protocol outlines the steps to confirm the successful knockout of the **brevican** gene at the genomic and protein levels.

### 3.1. Genomic DNA Extraction and PCR Amplification:

- Harvest cells 48-72 hours post-transfection and extract genomic DNA using a commercial kit.
- Design PCR primers flanking the sgRNA target site in the **brevican** gene.[\[15\]](#)[\[16\]](#)
  - Human BCAN Forward Primer: 5'-[Sequence]-3'
  - Human BCAN Reverse Primer: 5'-[Sequence]-3'
  - Mouse Bcan Forward Primer: 5'-CCGCTTCAATGTCTACTGCTTCC-3'[\[17\]](#)
  - Mouse Bcan Reverse Primer: 5'-TCTCCATCGCTTCCTGAGGCAG-3'[\[17\]](#)
- Perform PCR to amplify the target region from the genomic DNA of transfected and control cells.

### 3.2. Genotyping by T7 Endonuclease I (T7E1) Assay or Sanger Sequencing:

- T7E1 Assay:
  - Denature and re-anneal the PCR products to form heteroduplexes.
  - Digest the re-annealed products with T7 Endonuclease I, which cleaves mismatched DNA.
  - Analyze the digested fragments by agarose gel electrophoresis. The presence of cleaved fragments indicates the presence of indels.
- Sanger Sequencing:
  - Purify the PCR products and send for Sanger sequencing.

- Analyze the sequencing chromatograms for the presence of insertions or deletions at the target site.

### 3.3. Western Blot Analysis:[18][19]

- Protein Extraction: Lyse transfected and control cells in RIPA buffer supplemented with protease inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  - Incubate the membrane with a primary antibody against **brevican** overnight at 4°C.
    - Recommended Antibodies:
      - Mouse anti-**Brevican** monoclonal antibody (Clone S294A-6), suitable for Western Blot at a 1:1000 dilution.[18]
      - Sheep anti-Human/Rat **Brevican** polyclonal antibody, suitable for Western Blot at 0.1 µg/mL.
      - Mouse anti-**Brevican** monoclonal antibody (Clone 2/**Brevican**), suitable for Western Blot at a 1:1000 dilution.[20]
    - Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
    - Detect the signal using an enhanced chemiluminescence (ECL) substrate.
    - A significant reduction or absence of the **brevican** protein band (approximately 145 kDa) in the transfected cell lysate compared to the control confirms a successful knockout.[18]

## Protocol 4: Off-Target Analysis

It is crucial to assess potential off-target effects of the CRISPR/Cas9 system.

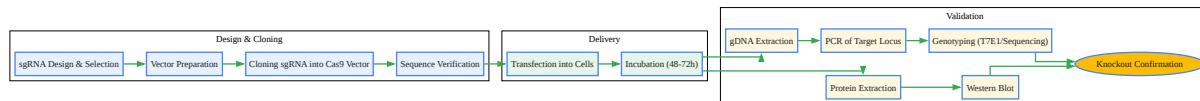
### 4.1. In Silico Prediction:

- Use online tools to predict the top potential off-target sites for your chosen sgRNAs.[\[6\]](#)

### 4.2. Experimental Validation:

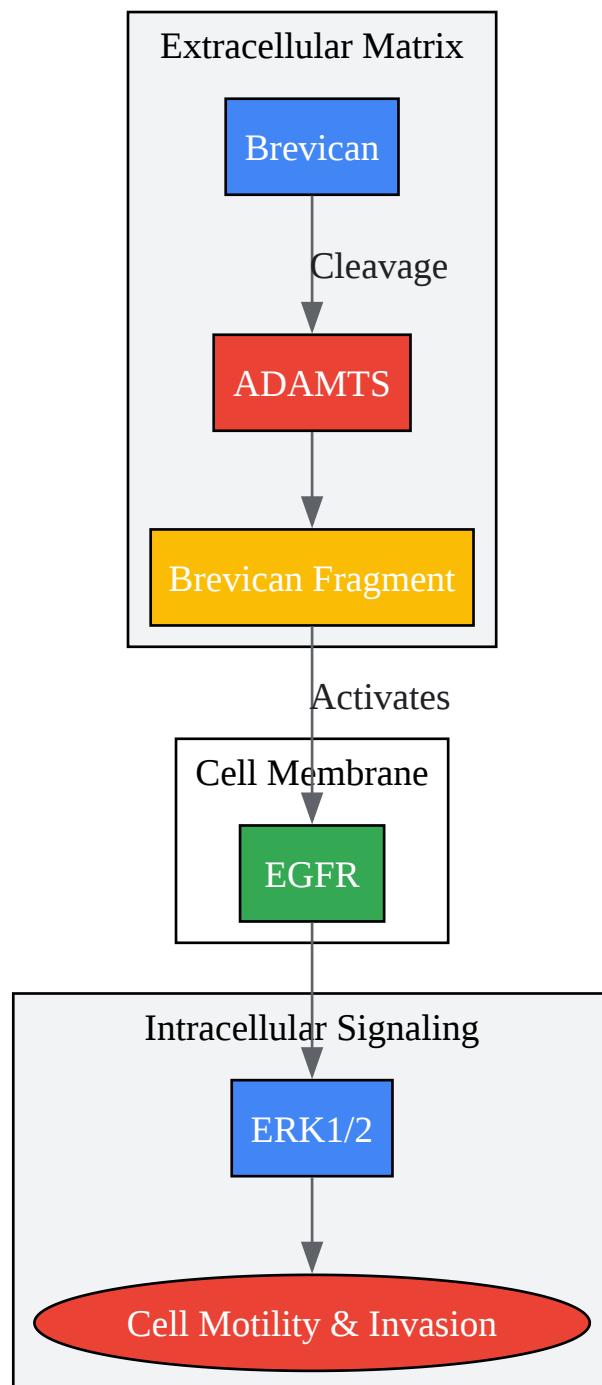
- Amplify the predicted off-target regions by PCR from the genomic DNA of knockout and control cells.
- Sequence the PCR products to check for any unintended mutations.

## Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: CRISPR/Cas9 workflow for generating **brevican** knockout models.



[Click to download full resolution via product page](#)

Caption: **Brevican's** role in promoting glioma cell motility through EGFR signaling.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. The role of brevican in glioma: promoting tumor cell motility in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brevican Knockdown Reduces Late-Stage Glioma Tumor Aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized sgRNA design to maximize activity and minimize off-target effects of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. Tools for sgRNA Target Finding and Evaluation, and Prediction of Off-Target Effects - Creative Biogene [creative-biogene.com]
- 7. genscript.com [genscript.com]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Improved delivery of Cas9 protein/gRNA complexes using lipofectamine CRISPRMAX - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-Line Specific CRISPR RNP Transfection Conditions Using Lipofectamine CRISPRMAX Reagent | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Electroporation-Based CRISPR/Cas9 Gene Editing Using Cas9 Protein and Chemically Modified sgRNAs | Springer Nature Experiments [experiments.springernature.com]
- 13. synthego.com [synthego.com]
- 14. epublications.marquette.edu [epublications.marquette.edu]
- 15. A PCR-Based Method to Genotype Mice Knocked Out for All Four CD3 Subunits, the Standard Recipient Strain for Retrogenic TCR/CD3 Bone Marrow Reconstitution Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PCR Genotyping Primer Pairs | Mouse Genetics Core | Washington University in St. Louis [mousegeneticscore.wustl.edu]
- 17. origene.com [origene.com]
- 18. novusbio.com [novusbio.com]
- 19. Anti-Brevican Antibodies | Invitrogen [thermofisher.com]
- 20. Purified Mouse Anti-Brevican [bdbiosciences.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Generating Brevican Knockout Models Using CRISPR/Cas9]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1176078#generating-brevican-knockout-models-using-crispr-cas9>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)